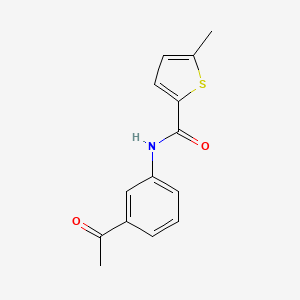

N-(3-acetylphenyl)-5-methylthiophene-2-carboxamide

Description

N-(3-Acetylphenyl)-5-methylthiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a 5-methylthiophene-2-carboxamide core linked to a 3-acetylphenyl substituent. Its molecular formula is C₁₅H₁₅NO₂S, and its CAS registry number is 895920-80-6 .

Properties

IUPAC Name |

N-(3-acetylphenyl)-5-methylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S/c1-9-6-7-13(18-9)14(17)15-12-5-3-4-11(8-12)10(2)16/h3-8H,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIAHPIIHWOZSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)NC2=CC=CC(=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-5-methylthiophene-2-carboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur in the presence of a base.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide and a strong base such as sodium hydride.

Attachment of the Acetylphenyl Group: The acetylphenyl group can be attached through a Friedel-Crafts acylation reaction using acetyl chloride and an appropriate catalyst like aluminum chloride.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate product with an amine, such as ammonia or an amine derivative, under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Substitution: The acetylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, and nitrating agents under acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

Medicine: In medicinal chemistry, N-(3-acetylphenyl)-5-methylthiophene-2-carboxamide can be explored for its potential therapeutic effects. Its derivatives may serve as lead compounds for the development of new drugs.

Industry: The compound can be used in the development of advanced materials, such as organic semiconductors, due to its electronic properties. It may also find applications in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-5-methylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Groups (EWGs): Nitrothiophene derivatives (e.g., compound in ) exhibit lower purity (42%) compared to trifluoromethyl analogs (99.05%), likely due to synthetic challenges with nitro groups .

- Hydrophobicity: The 3-acetylphenyl substituent may confer moderate lipophilicity (inferred logP ~3.5), similar to fluorinated analogs (logP 3.1–3.16) .

- Thermal Stability: Compounds with sulfonamide or benzodioxolyl groups show higher melting points (>200°C), suggesting stronger intermolecular interactions .

Antibacterial Activity:

Antitubercular Activity:

- Adamantyl and Fluorophenyl Derivatives (e.g., N-1-Adamantyl-5-methylthiophene-2-carboxamide): Reported to inhibit Mycobacterium tuberculosis via activation by EthA, a bacterial monooxygenase .

Structural-Activity Relationships (SAR):

Biological Activity

N-(3-acetylphenyl)-5-methylthiophene-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring, which contributes to its unique electronic properties and biological interactions. The presence of the acetylphenyl group enhances its reactivity and binding affinity to various biological targets, making it a candidate for drug development and therapeutic applications .

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by blocking substrate access or altering enzyme conformation, thereby disrupting biochemical pathways essential for disease progression .

1. Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains, including:

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Escherichia coli

The minimum inhibitory concentration (MIC) values for these compounds typically range from 40 to 50 µg/mL, showcasing comparable effectiveness to standard antibiotics like ceftriaxone .

2. Anticancer Activity

This compound has shown promising results in anticancer assays. In vitro studies have indicated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's cytotoxic effects are measured using IC50 values, with significant activity noted at concentrations as low as 2.29 µM .

3. Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, which are critical in treating chronic inflammatory diseases. The mechanism involves modulating inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines .

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated antibacterial activity against multiple strains with MIC values comparable to ceftriaxone. |

| Study B (2021) | Showed significant cytotoxicity against MCF-7 cells with an IC50 of 2.29 µM, indicating potential as an anticancer agent. |

| Study C (2022) | Reported anti-inflammatory effects through modulation of cytokine release in vitro. |

Q & A

Q. What statistical approaches are critical for analyzing dose-response relationships in bioassays?

- Methodological Answer :

- Non-linear regression (e.g., GraphPad Prism) to calculate IC/EC values with 95% confidence intervals.

- Hill slope analysis to assess cooperativity in target binding.

- ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .

Q. How can computational tools aid in predicting off-target interactions?

- Methodological Answer :

- Pharmacophore screening (e.g., Schrödinger Phase) to identify potential off-target kinases or receptors.

- Molecular dynamics simulations to assess binding stability in silico before in vitro validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.